3-Ethyl-1-methyl-4-(propan-2-YL)-1H-pyrazol-5-amine
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Overview
Description
3-Ethyl-1-methyl-4-(propan-2-YL)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique substituents, including an ethyl group at position 3, a methyl group at position 1, and an isopropyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-4-(propan-2-YL)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-4-(propan-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazoles, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Ethyl-1-methyl-4-(propan-2-YL)-1H-pyrazol-5-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-4-(propan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine
- 3-Ethyl-1-methyl-4-(tert-butyl)-1H-pyrazol-5-amine
- 3-Ethyl-1-methyl-4-(cyclohexyl)-1H-pyrazol-5-amine
Uniqueness
3-Ethyl-1-methyl-4-(propan-2-YL)-1H-pyrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-7-8(6(2)3)9(10)12(4)11-7/h6H,5,10H2,1-4H3 |
InChI Key |
APHGTDZQSMYKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C(C)C)N)C |
Origin of Product |
United States |
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